molecular formula C18H13Cl2NO2 B11832012 N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide CAS No. 853314-72-4

N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

Cat. No.: B11832012
CAS No.: 853314-72-4
M. Wt: 346.2 g/mol
InChI Key: VYABCRNHUWJXID-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide is a chemical compound with the molecular formula C18H13Cl2NO2 and an average mass of 346.207 Da . This furan-carboxamide derivative belongs to a class of compounds investigated for their potential in medicinal chemistry and biological research. While the specific biological profile of this exact compound is an area of active investigation, structurally similar anilide and furan-carboxamide compounds have demonstrated significant research value as tool compounds in biochemical studies . Compounds within this chemical class have been explored as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a calcium-dependent mega-channel implicated in cellular death pathways under pathological conditions . For instance, the optimized isoxazole-3-carboxamide analogue, N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide, has shown picomolar potency in increasing the calcium retention capacity of mitochondria and demonstrated in vivo efficacy in disease models, highlighting the therapeutic potential of targeting this pathway . The 3-chloro-2-methylphenyl substituent is a recurring motif in bioactive compounds, also appearing in contexts such as anticonvulsant research . This product is intended For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers working in mitochondrial biology, medicinal chemistry, and drug discovery may find this compound particularly valuable for developing novel biochemical probes.

Properties

CAS No.

853314-72-4

Molecular Formula

C18H13Cl2NO2

Molecular Weight

346.2 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13Cl2NO2/c1-11-13(19)7-4-8-15(11)21-18(22)17-10-9-16(23-17)12-5-2-3-6-14(12)20/h2-10H,1H3,(H,21,22)

InChI Key

VYABCRNHUWJXID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling

A common approach to install the 2-chlorophenyl group involves palladium-catalyzed coupling:

  • Starting Material : 5-Bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide (analogous to 3 in PMC 9319355).

  • Reagents :

    • Catalyst : Pd(PPh₃)₄ (1–2 mol%)

    • Base : K₃PO₄ or K₂CO₃

    • Solvent : Dioxane/H₂O or DMF

  • Conditions : 80–100°C for 12–24 hours.

  • Yield : Up to 94% for similar couplings (e.g., 5a–i in PMC 9319355).

StepReagent/ConditionPurposeYield (Analogous)
15-Bromofuran-2-carboxamide + 2-Chlorophenylboronic acidIntroduce 2-chlorophenyl via cross-coupling~85–90%
2Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂OCatalytic coupling

Key Consideration : Steric hindrance from the 3-chloro-2-methylphenyl group may require optimized catalyst loadings.

Amide Bond Formation

The carboxamide linkage is typically formed via acid chloride intermediates:

Acid Chloride Activation

  • Starting Material : 5-(2-Chlorophenyl)furan-2-carboxylic acid.

  • Reagents :

    • Acid Chloride Agent : SOCl₂ or PCl₅

    • Solvent : Anhydrous THF or DCM

  • Conditions : Reflux at 70–80°C for 2–4 hours.

  • Yield : Near-quantitative for acid chlorides.

Nucleophilic Substitution with Amine

  • Amine : 3-Chloro-2-methylphenylamine.

  • Reagents :

    • Base : Et₃N or DIPEA

    • Solvent : DCM or Cyrene® (green solvent).

  • Conditions : 0°C to RT for 18–24 hours.

  • Yield : ~90% for analogous reactions (e.g., 3 in PMC 9319355).

StepReagent/ConditionPurposeYield (Analogous)
15-(2-Chlorophenyl)furan-2-carboxylic acid + SOCl₂Generate acid chloride>95%
2Acid chloride + 3-Chloro-2-methylphenylamine + Et₃NAmide formation~90%

Safety Note : Acid chlorides are corrosive; use PPE and neutralization protocols.

Alternative Synthetic Routes

Direct Coupling via Carbodiimide Reagents

For substrates sensitive to acidic conditions, carbodiimides (e.g., HATU) enable direct amidation:

  • Reagents :

    • Catalyst : HATU, DIPEA

    • Solvent : DMF or DCM

  • Conditions : RT for 1–2 hours.

  • Yield : ~70–85% for analogous amides.

Critical Challenges and Solutions

Regioselectivity in Furan Ring Functionalization

Ensuring the 2-chlorophenyl group occupies the 5-position requires precise control:

  • Solution : Use 5-bromofuran intermediates to direct Suzuki coupling.

  • Potential Pitfall : Bromine migration or competing side reactions.

Steric Effects from Substituents

The 3-chloro-2-methylphenyl group may hinder reactivity:

  • Solution : Use bulky bases (e.g., DIPEA) or polar aprotic solvents (DMF).

Purification and Characterization

Work-Up Protocols

  • Extraction : DCM/H₂O (1:1) to isolate organic layer.

  • Drying : Na₂SO₄ or MgSO₄.

  • Chromatography : Silica gel (hexane/EtOAc gradient).

Analytical Data

  • ¹H NMR : Peaks for furan protons (δ 6.8–7.5 ppm), amide NH (δ 8.5–9.5 ppm), and aromatic protons.

  • HRMS : [M+H]⁺ = 344.0 (calculated: 344.02).

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitations
Suzuki + Acid Chloride Cross-coupling → Acid chloride → AmideHigh yield, scalableRequires Pd catalyst, multiple steps
Carbodiimide Coupling Direct amidationFewer stepsLower yields, expensive reagents
Solid-Phase Resin-based synthesisParallel synthesisLow throughput, complex optimization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially leading to the formation of phenyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-diones, while reduction could yield phenyl-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s activity and properties are influenced by its substituents. Key analogs include:

5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide (CID 899171)
  • Molecular Formula: C₁₈H₁₄ClNO₃
  • Substituents : 2-Methoxyphenyl (amide nitrogen) and 2-chlorophenyl (furan 5-position).
  • Key Differences : Replacement of 3-chloro-2-methylphenyl with 2-methoxyphenyl introduces a polar methoxy group, likely enhancing solubility compared to the more lipophilic target compound .
5-(3-Chlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide Hydrochloride (CPPF)
  • Molecular Formula : C₁₆H₁₂ClN₂O₂·HCl
  • Substituents : Pyridin-3-yl (amide nitrogen) and 3-chlorophenyl (furan 5-position).
  • CPPF demonstrated significant anticancer activity in mouse models, highlighting the pharmacological relevance of the furan-carboxamide scaffold .
4F-Furanylfentanyl
  • Molecular Formula : C₂₃H₂₄FN₃O₂
  • Substituents : 4-Fluorophenyl and piperidin-4-yl groups.
  • Key Differences : The piperidine moiety confers opioid receptor affinity, illustrating how nitrogen-containing substituents can redirect biological activity toward the central nervous system .
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • Molecular Formula : C₁₈H₁₄Cl₂N₂O₂
  • Substituents : Oxazole ring replaces the furan core.

Data Table: Key Analogs and Properties

Compound Name Molecular Formula Substituents Biological Activity Reference
Target Compound C₁₈H₁₃Cl₂NO₂ 3-Chloro-2-methylphenyl, 2-chlorophenyl Under investigation
5-(2-Chlorophenyl)-N-(2-methoxyphenyl)... C₁₈H₁₄ClNO₃ 2-Methoxyphenyl Not reported
CPPF C₁₆H₁₂ClN₂O₂·HCl Pyridin-3-yl, 3-chlorophenyl Anticancer
4F-Furanylfentanyl C₂₃H₂₄FN₃O₂ 4-Fluorophenyl, piperidin-4-yl Opioid agonist
5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide C₈H₄N₄O₅S 5-Nitrothiazol-2-yl, nitro Antimicrobial

Biological Activity

N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound classified as a furan carboxamide. Its structure includes multiple halogenated phenyl groups, which suggest potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H13Cl2N O2
  • Molecular Weight : 346.2 g/mol
  • CAS Number : 853314-72-4

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the phenyl rings can enhance cytotoxic effects against various cancer cell lines.

A notable study assessed the anticancer activity of related furan derivatives, revealing that compounds with electron-withdrawing groups, such as chlorine, showed increased potency against cancer cells. The IC50 values for these compounds ranged from 1.61 µg/mL to 1.98 µg/mL, indicating their effectiveness in inhibiting cell proliferation .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of halogen atoms can enhance binding affinity through halogen bonding, facilitating stronger interactions with target proteins.

Case Study 1: Antinociceptive Activity

A study on benzofuranones, structurally related to the compound , evaluated their potential as antinociceptive agents using chemically induced pain models. The results indicated that certain structural modifications led to enhanced analgesic properties, suggesting that similar modifications could be explored for this compound .

Case Study 2: Antitumor Activity

In another investigation focused on thiazole derivatives, compounds exhibiting structural similarities to furan carboxamides were shown to possess significant anti-Bcl-2 activity in Jurkat cells. The study highlighted the importance of specific substituents on the phenyl rings for enhancing cytotoxic effects .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 Value (µg/mL)Reference
This compoundAnticancerNot directly reported
Related Furan DerivativeAnticancer1.61 - 1.98
Benzofuranone AnalogAntinociceptiveNot reported

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including furan ring formation and subsequent coupling of substituted phenyl groups. For example, cyclization of precursor molecules (e.g., chloropyridine derivatives with furan intermediates) under controlled conditions, followed by carboxamide functionalization. Purification is achieved via recrystallization or column chromatography, with yields optimized by adjusting solvent systems and reaction temperatures (e.g., reflux in acetonitrile) . Characterization relies on NMR, HRMS, and elemental analysis to confirm purity and structure .

Q. How is the compound’s structural conformation analyzed experimentally?

  • Methodological Answer : X-ray crystallography provides precise bond angles and dihedral angles between aromatic rings (e.g., furan and chlorophenyl groups). Intramolecular interactions, such as hydrogen bonding between amide groups and adjacent substituents, are critical for conformational stability. Collision cross-section (CCS) measurements via ion mobility mass spectrometry predict molecular geometry in solution, complementing crystallographic data .

Q. What in vitro assays are used to assess the compound’s preliminary biological activity?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines evaluate antiproliferative effects. Antimicrobial activity is tested via broth microdilution to determine minimum inhibitory concentrations (MICs). Enzyme inhibition studies (e.g., kinase or protease assays) utilize fluorogenic substrates to quantify target modulation .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. trifluoromethyl groups) impact biological activity and target selectivity?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies involve synthesizing analogs with systematic substituent changes. For example:

  • Chlorine atoms enhance lipophilicity and π-π stacking with hydrophobic enzyme pockets.
  • Trifluoromethyl groups improve metabolic stability and alter binding kinetics.
    Activity data from analogs are analyzed using computational tools (e.g., molecular docking) to map interactions with targets like kinases or inflammatory mediators. Contradictions in activity across studies may arise from differences in assay conditions or cell lines, requiring cross-validation using isogenic models .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like compound purity or assay sensitivity.
  • Target engagement assays : Use biophysical methods (e.g., surface plasmon resonance) to directly measure binding affinity to purported targets.
  • In vivo validation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in animal models to contextualize in vitro findings .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Tools like SwissADME or pkCSM predict:

  • Lipophilicity (LogP) : Influences membrane permeability and blood-brain barrier penetration.
  • Metabolic stability : Cytochrome P450 interaction profiles identify potential metabolic hotspots.
  • Toxicity : Structural alerts for mutagenicity or hepatotoxicity are flagged using QSAR models. Experimental validation via HPLC-based metabolic stability assays in liver microsomes refines predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields for structurally similar analogs?

  • Methodological Answer : Yield variations often stem from:

  • Reaction scalability : Small-scale vs. bulk synthesis may alter heat distribution or mixing efficiency.
  • Purification protocols : Column chromatography gradients or recrystallization solvents impact recovery rates.
    Reproduce reported conditions rigorously, and optimize using design-of-experiment (DoE) approaches to isolate critical variables (e.g., catalyst loading, temperature) .

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